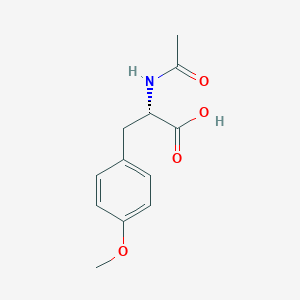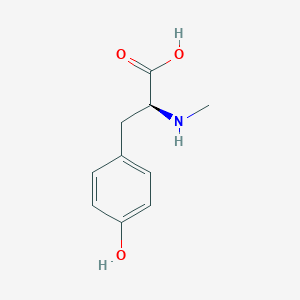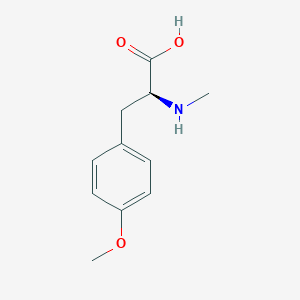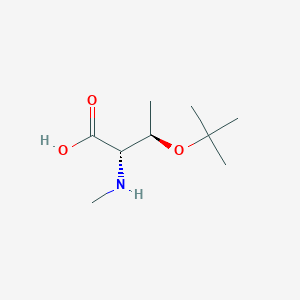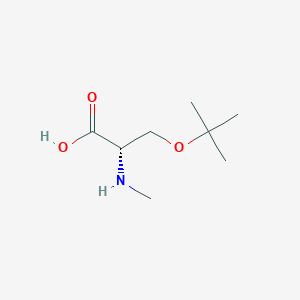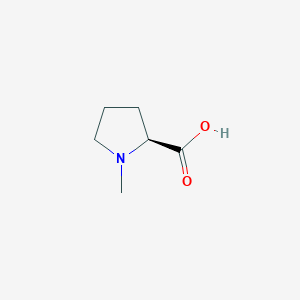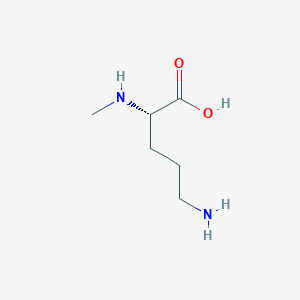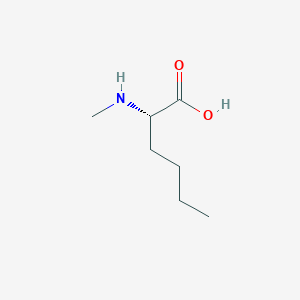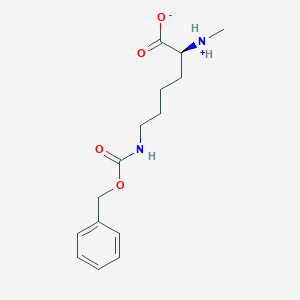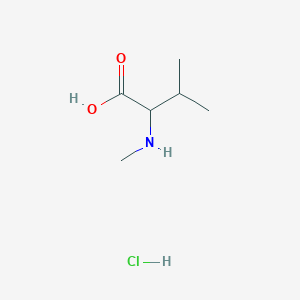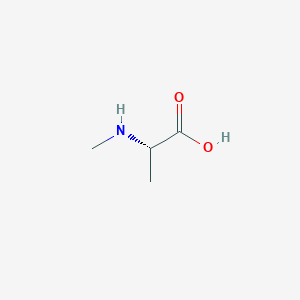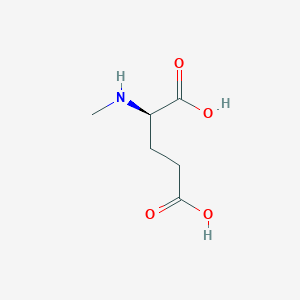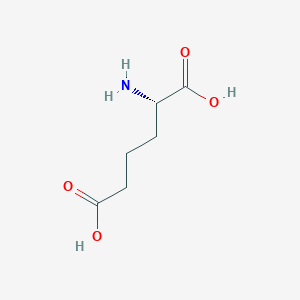
L-2-氨基己二酸
描述
L-2-Aminoadipic acid, also known as (S)-2-Aminohexanedioic acid or L-Homoglutamic acid, is a structural analog of glutamine . It is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .
Synthesis Analysis
L-2-Aminoadipic acid is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It is also used as an internal standard in the amino acid analysis from fermented food samples .Molecular Structure Analysis
The molecular formula of L-2-Aminoadipic acid is C6H11NO4, and its molecular weight is 161.16 .Chemical Reactions Analysis
L-2-Aminoadipic acid inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It modulates glucose metabolism and is present in higher levels in diabetic patients .Physical And Chemical Properties Analysis
L-2-Aminoadipic acid is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal . It is soluble in 1N HCl (50 mg/ml) and slightly soluble in water . Its specific rotation is [a]20/D +23.0 to +26.0 deg (C=5, 6mol/L HCl) .科学研究应用
Specific Scientific Field
The specific scientific field for this application is Neurobiology .
Comprehensive and Detailed Summary of the Application
L-2-Aminoadipic acid (L-AA) is known to have toxic effects on astroglia . Astroglia is involved in key neurophysiological processes such as modulation of synaptic transmission, energy support of neurons, neuroinflammation, regeneration and remodeling of nervous tissue . It also plays a role in the pathogenesis of a number of diseases such as epilepsy, depression, ischemic cerebral infarction and neurodegenerative pathologies such as Alzheimer’s, Parkinson’s diseases and amyotrophic lateral sclerosis .
Detailed Description of the Methods of Application or Experimental Procedures
The effect of L-AA was evaluated in primary dissociated cultures of the rat cerebral cortex and cerebellum, as well as upon stereotaxic injection (20 μg) into the striatum of rats . Concentrations of 0.35–1.4 mM L-AA caused a decrease in the expression of acidic glyofibrillar protein (GFAP), damage and death of astrocytes, pyknosis, and activation of lysosomes (increased LAMP2 expression) .
Thorough Summary of the Results or Outcomes Obtained
On the second day after the injection of L-AA into the striatum of rats, an extensive lesion area devoid of GFAP-positive staining was formed . The data obtained showed that the use of L-aminoadipic acid is promising for modeling damage to astroglia in neurodegenerative diseases .
Application in Biochemistry
Specific Scientific Field
The specific scientific field for this application is Biochemistry .
Comprehensive and Detailed Summary of the Application
L-2-Aminoadipic acid is known to inhibit glutamine synthetase and γ-glutamylcysteine synthetase . These enzymes play crucial roles in the metabolism of amino acids. Glutamine synthetase is involved in the biosynthesis of glutamine, an amino acid that serves as a nitrogen donor in various metabolic pathways . γ-Glutamylcysteine synthetase is the first enzyme of the glutathione biosynthesis pathway and is responsible for the production of γ-glutamylcysteine, a precursor of glutathione .
Detailed Description of the Methods of Application or Experimental Procedures
L-2-Aminoadipic acid can be added to cell cultures or animal models to study the effects of the inhibition of these enzymes . The concentration of L-2-Aminoadipic acid used and the duration of the treatment can vary depending on the specific experimental setup .
Thorough Summary of the Results or Outcomes Obtained
The inhibition of these enzymes by L-2-Aminoadipic acid can lead to alterations in amino acid metabolism and glutathione levels, which can have various effects on cellular functions . For example, it has been found that L-2-Aminoadipic acid can modulate glucose metabolism and is present in higher levels in diabetic patients . It also plays a key role in suppressing autophagy in C2C12 myotubes .
Application in Fermentation Studies
Specific Scientific Field
The specific scientific field for this application is Fermentation Studies .
Comprehensive and Detailed Summary of the Application
L-2-Aminoadipic acid has been used as an internal standard in the amino acid analysis from fermented food samples . Fermentation is a metabolic process that produces chemical changes in organic substrates through the action of enzymes. It is also used in the food industry for the production of beer, wine, cheese, yogurt, and other products .
Detailed Description of the Methods of Application or Experimental Procedures
In fermentation studies, L-2-Aminoadipic acid can be added to the food samples at the beginning of the fermentation process . The concentration of L-2-Aminoadipic acid and other amino acids in the samples can then be measured at various time points during the fermentation process using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry .
Thorough Summary of the Results or Outcomes Obtained
The use of L-2-Aminoadipic acid as an internal standard allows for more accurate quantification of the amino acids in the fermented food samples . This can provide valuable information about the fermentation process, such as the rate at which different amino acids are consumed or produced .
安全和危害
L-2-Aminoadipic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and wash thoroughly after handling .
属性
IUPAC Name |
(2S)-2-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017096 | |
| Record name | L-alpha-Aminoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.2 mg/mL | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2-Aminoadipic acid | |
CAS RN |
1118-90-7 | |
| Record name | L-α-Aminoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Aminoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-alpha-Aminoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOADIPIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 198 °C | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
